2-(Methoxymethylidene)bicyclo[2.2.2]octane
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Overview
Description
2-(Methoxymethylidene)bicyclo[222]octane is a bicyclic compound featuring a unique structure that includes a methoxymethylidene group attached to a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethylidene)bicyclo[2.2.2]octane typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to construct the bicyclo[2.2.2]octane skeleton efficiently . This approach can be further optimized by employing stereoselective conditions to achieve the desired configuration.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automation could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethylidene)bicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxymethylidene group to a methylene group.
Substitution: Nucleophilic substitution reactions can replace the methoxymethylidene group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce methylene derivatives.
Scientific Research Applications
2-(Methoxymethylidene)bicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Methoxymethylidene)bicyclo[2.2.2]octane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethylidene group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: A parent compound with a similar bicyclic structure but lacking the methoxymethylidene group.
Norbornane (Bicyclo[2.2.1]heptane): Another bicyclic compound with a different ring system.
Camphor: A bicyclic compound with a ketone functional group, used in various applications.
Uniqueness
2-(Methoxymethylidene)bicyclo[2.2.2]octane is unique due to the presence of the methoxymethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
92777-56-5 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-(methoxymethylidene)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H16O/c1-11-7-10-6-8-2-4-9(10)5-3-8/h7-9H,2-6H2,1H3 |
InChI Key |
NNTGYLATYBYRNE-UHFFFAOYSA-N |
Canonical SMILES |
COC=C1CC2CCC1CC2 |
Origin of Product |
United States |
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